Thesinine
Overview
Description
Thesinine is a glycosylated pyrrolizidine alkaloid, a class of secondary metabolites found in various plant species. Pyrrolizidine alkaloids are known for their diverse biological activities and potential medicinal applications. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic benefits.
Scientific Research Applications
Thesinine has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology: Research into this compound’s biological activities has revealed its potential as an anti-inflammatory and neuroprotective agent.
Medicine: this compound is being investigated for its potential therapeutic applications, including its role in treating certain types of cancer and neurological disorders.
Industry: this compound’s unique properties make it a valuable compound in the development of new pharmaceuticals and other industrial applications .
Mechanism of Action
Target of Action
Thesinine, also known as L-theanine, primarily targets neurotransmitters in the brain. It has been found to increase levels of GABA (gamma-aminobutyric acid), serotonin, and dopamine . These neurotransmitters play crucial roles in mood regulation, relaxation, and alertness .
Mode of Action
This compound interacts with its targets by raising inhibitory neurotransmitter levels and blocking the production of excitatory neurotransmitters . This leads to neuroprotection and relaxation . This compound is an analog of glutamate, a neurotransmitter . It competes with glutamate for postsynaptic receptors, inhibiting its binding .
Biochemical Pathways
This compound affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase . This prevents neurons from taking up extracellular Gln . This mechanism contributes to this compound’s neuroprotective properties in stressed cells .
Pharmacokinetics
The serum concentration of orally administered this compound peaks 15 minutes after administration . The bioavailability of this compound is approximately 70% . This compound is rapidly absorbed and eliminated, suggesting that taking this compound as a supplement is safe without affecting its own levels or serum levels of other amino acids .
Result of Action
The result of this compound’s action is the promotion of mental and physical relaxation while also enhancing cognitive function and mood . It helps you relax, get a good night’s sleep, and focus .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been found in the flowers and seeds of borage . The presence of this compound in different plant species suggests that its production and action may be influenced by the plant’s growth environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thesinine can be synthesized through various chemical reactions involving pyrrolizidine alkaloids. The synthesis typically involves the glycosylation of the pyrrolizidine core structure. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources known to contain pyrrolizidine alkaloids. Advanced techniques such as liquid chromatography coupled with mass spectrometry are employed to isolate and purify this compound from complex plant matrices .
Chemical Reactions Analysis
Types of Reactions: Thesinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions, where functional groups on this compound are replaced with other groups, can lead to the formation of novel compounds with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired products .
Major Products:
Comparison with Similar Compounds
Thesinine can be compared with other pyrrolizidine alkaloids and similar compounds, such as:
L-Theanine: Found in tea leaves, L-theanine is known for its calming effects and cognitive benefits. .
Caffeine: Another compound found in tea, caffeine is a stimulant that affects the central nervous system.
Catechins: These are polyphenolic compounds also found in tea, known for their antioxidant properties.
Properties
IUPAC Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVNMXZPGWLUFZ-BNVCYRGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)COC(=O)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031604 | |
Record name | Thesinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-02-8 | |
Record name | [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Thesinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thesinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THESININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQX78QNQ57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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